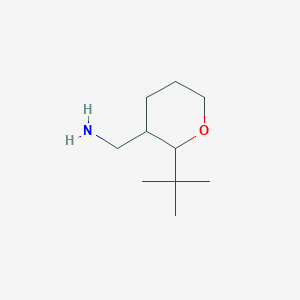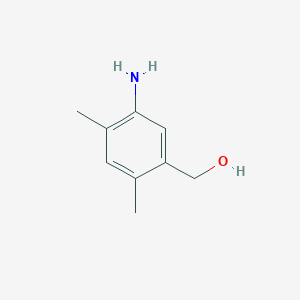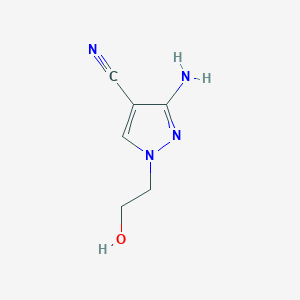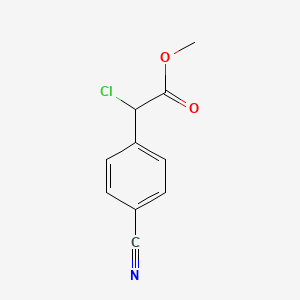![molecular formula C8H5BrN2O2 B1524593 Ácido 4-bromo-1H-pirrolo[2,3-b]piridina-6-carboxílico CAS No. 1190321-81-3](/img/structure/B1524593.png)
Ácido 4-bromo-1H-pirrolo[2,3-b]piridina-6-carboxílico
Descripción general
Descripción
“4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine . This compound is used in the structure-based drug design of novel potent and selective tetrahydropyrazolo[1,5-a]pyrazines as ATR inhibitors .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid”, has been reported in various studies . These compounds have been synthesized as part of a series of derivatives with potent activities against FGFR1, 2, and 3 . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity .Molecular Structure Analysis
The molecular structure of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” consists of a pyrrolo[2,3-b]pyridine core with a bromo substituent at the 4-position and a carboxylic acid group at the 6-position .Aplicaciones Científicas De Investigación
Investigación del cáncer
El ácido 4-bromo-1H-pirrolo[2,3-b]piridina-6-carboxílico sirve como un intermedio clave en la síntesis de compuestos con posibles propiedades anticancerígenas. Sus derivados están siendo explorados por su capacidad para inhibir los receptores del factor de crecimiento de fibroblastos (FGFR), que están implicados en varios tipos de cáncer .
Aplicaciones antivirales y antibacterianas
El compuesto también es un bloque de construcción para las azaindoles, que exhiben una amplia gama de actividades biológicas. Las azaindoles han sido reconocidas por sus propiedades antivirales y antibacterianas, lo que las convierte en valiosas para el desarrollo de nuevos medicamentos .
Ciencia de materiales y electrónica orgánica
En el ámbito de la ciencia de materiales, este compuesto se ha utilizado en la creación de semiconductores orgánicos. Estos semiconductores son cruciales para dispositivos electrónicos como las células solares y los transistores, lo que indica el papel del compuesto en el avance de la electrónica orgánica .
Síntesis de inhibidores de la tirosina quinasa
El 4-bromo-7-azaindol se utiliza como reactivo químico en la síntesis de inhibidores de la tirosina quinasa. Estos inhibidores son significativos en el tratamiento de enfermedades en las que las tirosina quinasas están desreguladas, como ciertos tipos de cáncer .
Direcciones Futuras
The future directions for the research and development of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” and its derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . These compounds could potentially be used in the treatment of various types of tumors .
Mecanismo De Acción
Target of Action
The primary target of the compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .
Mode of Action
The compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The compound “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” affects the FGFR signaling pathway . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . By inhibiting FGFRs, this compound disrupts these processes and their downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of the action of “4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid” include the inhibition of cancer cell proliferation and the induction of apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
Action Environment
It is generally recommended to store the compound in a dark place, sealed in dry conditions, at room temperature .
Propiedades
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXXGDRLJQJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)


![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)



![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)


